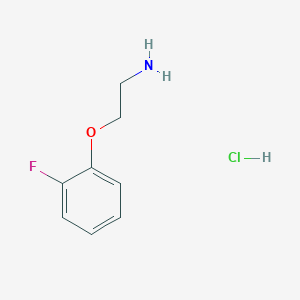![molecular formula C25H22ClN5O2S B2490200 7-chloro-N-(1-methyl-3-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893786-61-3](/img/structure/B2490200.png)
7-chloro-N-(1-methyl-3-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The solution phase parallel synthesis of a combinatorial library of substituted 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines has been reported, providing insights into the synthesis process of similar compounds (Ivachtchenko et al., 2010).
Molecular Structure Analysis
- The molecular structure of triazoloquinazoline derivatives, including details of their synthesis and structural properties, has been studied using spectroscopic methods and X-ray crystallography (Wu et al., 2022).
Chemical Reactions and Properties
- Research on the reactivity of 5,6-dihydro-[1,2,4]triazolo[1,5-с]quinazolines towards N-nucleophiles has been conducted, providing insights into the chemical reactions and properties of related compounds (Kholodnyak et al., 2016).
Physical Properties Analysis
- The physical properties, including molecular structure, vibrational spectroscopy, and molecular docking, of triazoloquinazoline derivatives have been extensively analyzed (Wu et al., 2021).
Chemical Properties Analysis
- The synthesis and pharmacological investigation of triazoloquinazoline derivatives, revealing their chemical properties, have been explored in several studies, providing a comprehensive understanding of their chemical behavior (Alagarsamy et al., 2008).
Applications De Recherche Scientifique
Adenosine Receptor Antagonism
Research has shown that derivatives of triazoloquinazoline, which share structural similarities with "7-chloro-N-(1-methyl-3-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine," act as potent adenosine receptor antagonists. These compounds, through structural modifications, have demonstrated selectivity towards the human A3 adenosine receptor subtype, offering potential therapeutic applications in treating conditions where adenosine receptor activity is implicated (Kim, Ji, & Jacobson, 1996).
Antihistaminic Agents
Compounds structurally related to "7-chloro-N-(1-methyl-3-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine" have been synthesized and evaluated for their H(1)-antihistaminic activity. One such study found that these compounds significantly protected animals from histamine-induced bronchospasm, indicating their potential as new class H(1)-antihistaminic agents with minimal sedative effects (Alagarsamy, Shankar, & Murugesan, 2008).
Anticancer Activity
A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, sharing a core structural motif with the specified compound, were synthesized and evaluated for their anticancer activities. These derivatives demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential of these compounds in developing new anticancer therapies (Reddy et al., 2015).
Serotonin Receptor Antagonism
Further research has identified substituted 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines as highly active and selective antagonists of the serotonin 5-HT(6) receptor. These findings suggest potential applications in treating disorders related to serotonin dysfunction, such as depression, anxiety, and schizophrenia (Ivachtchenko et al., 2010).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-(4-phenylbutan-2-yl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O2S/c1-17(12-13-18-8-4-2-5-9-18)27-23-21-16-19(26)14-15-22(21)31-24(28-23)25(29-30-31)34(32,33)20-10-6-3-7-11-20/h2-11,14-17H,12-13H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEENLIAVCUEART-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(4-phenylbutan-2-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2490120.png)

![9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2490124.png)
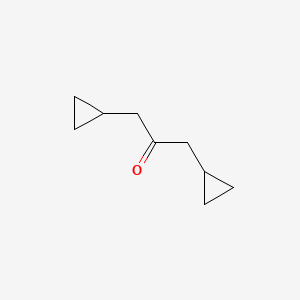
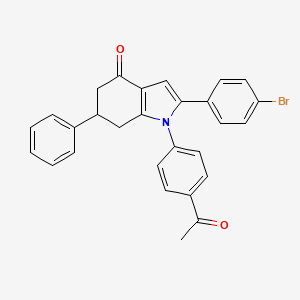
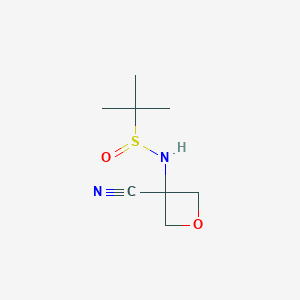

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2490135.png)


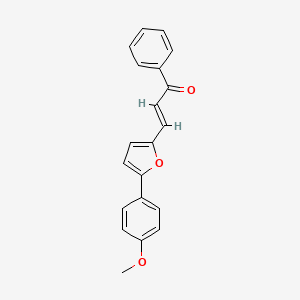
![ethyl 2-({[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2490139.png)
